Cas no 402-96-0 (2-amino-1-(3-fluorophenyl)ethan-1-ol)

2-Amino-1-(3-fluorophenyl)ethan-1-ol is a fluorinated β-amino alcohol derivative with potential applications in pharmaceutical synthesis and organic chemistry. Its structure features a primary amine and a hydroxyl group attached to a fluorinated aromatic ring, making it a versatile intermediate for the development of bioactive compounds. The presence of the fluorine atom enhances metabolic stability and binding affinity in drug design. This compound is particularly valuable in the synthesis of chiral ligands, catalysts, and fluorinated analogs of therapeutic agents. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Its reactivity allows for further functionalization, supporting diverse synthetic pathways.
2-amino-1-(3-fluorophenyl)ethan-1-ol structure
402-96-0 structure
Product Name:2-amino-1-(3-fluorophenyl)ethan-1-ol
CAS No:402-96-0
MF:C8H10FNO
MW:155.169505596161
CID:1032264
PubChem ID:35800
Update Time:2025-10-24

2-amino-1-(3-fluorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-1-(3-fluorophenyl)ethanol
    • 2-(3-fluorophenyl)-2-hydroxyethanamine
    • 2-amino-1-(3-fluorophenyl)ethan-1-ol
    • 2-hydroxy-2-(3-fluorophenyl) ethanamine
    • 2-hydroxy-2-(3-fluorophenyl)-ethanamine
    • AC1L1UGG
    • AC1Q4NBB
    • AC1Q53O9
    • AC1Q53OE
    • CTK7E2770
    • SureCN937543
    • 2-Amino-1-(3-fluorophenyl)ethan-1-ol, AldrichCPR
    • F2189-0843
    • AKOS000123610
    • 2-hydroxy-2-(3-fluorophenyl)ethanamine
    • CHEMBL4563769
    • 402-96-0
    • MFCD09041574
    • SCHEMBL937543
    • CS-0452165
    • DTXSID20275374
    • KLIPUNKCUPNMHM-UHFFFAOYSA-N
    • AKOS016051395
    • F30607
    • EN300-56380
    • DB-329806
    • AS-48381
    • MDL: MFCD09041574
    • Inchi: 1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2
    • InChI Key: KLIPUNKCUPNMHM-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C(CN)O

Computed Properties

  • Exact Mass: 155.0747
  • Monoisotopic Mass: 155.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.25

2-amino-1-(3-fluorophenyl)ethan-1-ol Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

2-amino-1-(3-fluorophenyl)ethan-1-ol Pricemore >>

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Additional information on 2-amino-1-(3-fluorophenyl)ethan-1-ol

Introduction to 2-amino-1-(3-fluorophenyl)ethan-1-ol (CAS No. 402-96-0)

2-amino-1-(3-fluorophenyl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 402-96-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a structural framework that combines an amino group, a hydroxyl group, and a fluorinated aromatic ring, has garnered considerable attention due to its versatile applications in drug discovery and medicinal chemistry. The presence of the 3-fluorophenyl moiety introduces unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.

The compound’s chemical structure can be described as an ethanol derivative substituted with an amino group at the second carbon and a 3-fluorophenyl group at the first carbon. This configuration imparts both basicity (due to the amino group) and hydrogen bonding capability (due to the hydroxyl group), which are critical attributes for biological activity. Furthermore, the fluorine atom in the phenyl ring enhances lipophilicity and metabolic stability, key factors in pharmaceutical development.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in drug design. The fluorine atom’s ability to modulate pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), has made it a preferred element in modern drug molecules. 2-amino-1-(3-fluorophenyl)ethan-1-ol exemplifies this trend, serving as a building block for synthesizing small-molecule inhibitors targeting various biological pathways.

In the context of contemporary research, this compound has been explored for its potential in developing treatments for neurological disorders. Studies have demonstrated that fluorinated phenethylamines exhibit promising neuropharmacological effects, including modulation of serotonin receptors and dopamine pathways. The structural motif of 2-amino-1-(3-fluorophenyl)ethan-1-ol aligns well with these pharmacological targets, suggesting its utility in designing next-generation neuromodulators.

Additionally, the compound’s reactivity makes it a valuable intermediate in organic synthesis. Its amino and hydroxyl functional groups allow for further derivatization through reactions such as nucleophilic substitution, condensation, and coupling techniques like Suzuki or Buchwald-Hartwig couplings. These synthetic possibilities enable chemists to tailor the molecule’s properties for specific applications, including prodrug development and targeted delivery systems.

The role of computational chemistry in optimizing 2-amino-1-(3-fluorophenyl)ethan-1-ol derivatives cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and metabolic liabilities, streamlining the drug discovery process. By leveraging these tools, researchers can accelerate the identification of lead compounds with enhanced efficacy and reduced toxicity.

Emerging research also suggests potential applications in anti-inflammatory therapy. The combination of an amino group and a fluorinated aromatic ring has been associated with inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways. Preclinical studies using analogs of 2-amino-1-(3-fluorophenyl)ethan-1-ol have shown encouraging results in reducing inflammation without significant side effects.

The synthesis of 2-amino-1-(3-fluorophenyl)ethan-1-ol typically involves multi-step organic transformations starting from commercially available precursors. Key synthetic routes include halogenation followed by nucleophilic substitution or cross-coupling reactions to introduce the fluorinated phenyl ring. Optimization of reaction conditions is crucial to achieve high yields and purity, ensuring suitability for pharmaceutical applications.

Quality control and analytical characterization are paramount when dealing with such compounds. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm molecular structure and assess purity. These analytical methods provide confidence that the final product meets stringent pharmaceutical standards.

The growing interest in fluorinated compounds underscores their significance in modern medicine. As drug development continues to evolve toward more personalized and targeted therapies, molecules like 2-amino-1-(3-fluorophenyl)ethan-1-ol will play an increasingly vital role. Their unique structural features offer opportunities to develop innovative treatments across multiple therapeutic areas.

In conclusion,2-amino-1-(3-fluorophenyl)ethan-1-ol (CAS No. 402-96-0) represents a fascinating compound with broad applicability in pharmaceutical research and industrial synthesis. Its structural attributes, combined with recent advancements in drug design methodologies, position it as a cornerstone molecule for future therapeutic developments. As research progresses, further insights into its potential will undoubtedly emerge, solidifying its importance in the chemical pharmaceutical landscape.

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